Platinum(4+);hexachloride

Description

Historical Context of Platinum(IV) Coordination Compounds Research

The journey to understand the structure and bonding in platinum compounds began in the early 19th century. A significant early discovery was made in the 1830s by the German chemist Heinrich Gustav Magnus, who synthesized a green salt, [Pt(NH₃)₄][PtCl₄], by reacting platinum(II) chloride with ammonia (B1221849). chemeurope.comethz.chencyclopedia.com This compound, now known as Magnus's green salt, was one of the first metal ammine complexes to be identified and drew considerable attention at a time when such compounds were rare. chemeurope.comethz.chwikipedia.org

The true revolution in understanding coordination compounds came with the work of Swiss chemist Alfred Werner in the late 1880s and early 1890s. libretexts.orgconfinity.com Werner investigated series of metal halide complexes with ammonia, including adducts of platinum(IV) chloride (PtCl₄·nNH₃). libretexts.org Through meticulous experiments, he challenged existing theories and, in 1893, proposed a revolutionary coordination theory. wikipedia.orgconfinity.com

Werner's theory introduced the concepts of primary and secondary valence. numberanalytics.com He postulated that the central metal ion has a fixed number of secondary valencies (the coordination number), which are directed in space, leading to a specific geometry. For platinum(IV), he correctly proposed a coordination number of 6, resulting in an octahedral arrangement of ligands around the central Pt⁴⁺ ion. wikipedia.orglibretexts.org To substantiate his theories, Werner and his collaborator Arturo Miolati utilized electrical conductivity measurements to "count" the number of free ions in solutions of coordination complexes, including those of Pt(IV), which provided crucial evidence for the proposed structures. elsevier.es This work laid the groundwork for modern coordination chemistry and earned Werner the Nobel Prize in Chemistry in 1913. wikipedia.orglibretexts.org

Significance of Hexachloroplatinate(IV) in Inorganic Chemistry Research

The hexachloroplatinate(IV) anion and its parent acid are cornerstones of platinum chemistry, serving as a vital starting material for the synthesis of a vast array of other platinum compounds and materials. chemimpex.comwesternsydney.edu.au Its significance stems from its relative stability, accessibility, and well-defined structure.

Key Areas of Significance:

Precursor in Synthesis: Hexachloroplatinic acid is a common precursor for creating platinum-based catalysts. chemeurope.com It can be used to synthesize complexes for various catalytic applications, including the production of platinum-decorated catalysts for the hydrogen evolution reaction in water splitting. sigmaaldrich.com

Catalysis: The compound itself is a catalyst in several important organic reactions. chemimpex.comchemimpex.com Notably, in the form of hexachloroplatinic acid (often called Speier's catalyst), it is used to catalyze hydrosilylation, the addition of silicon hydrides to olefins, a process crucial for the production of silicones. chemeurope.com

Materials Science: Hexachloroplatinate(IV) salts are employed in the synthesis of advanced materials. chemimpex.comchemimpex.com This includes the preparation of platinum nanoparticles, which have applications in nanotechnology, and the development of conductive polymers. chemimpex.comcymitquimica.com

Analytical Chemistry: Historically, hexachloroplatinic acid was widely used for the gravimetric determination of potassium. chemeurope.comfishersci.nl The potassium ion is selectively precipitated from solution as the sparingly soluble yellow salt, potassium hexachloroplatinate(IV), K₂[PtCl₆]. chemeurope.com

Electrochemistry: The compound is utilized in electrochemical research, particularly in the development of fuel cells and sensors, where it can facilitate efficient electron transfer processes. chemimpex.comchemimpex.com

Spectroscopy: Sodium hexachloroplatinate(IV), Na₂[PtCl₆], dissolved in heavy water (D₂O), serves as a common chemical shift reference standard in ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy due to its high solubility and commercial availability. wikipedia.org

Mechanistic Studies: The reduction of the [PtCl₆]²⁻ ion is a subject of significant research interest. researchgate.net Studying its reactions with various reducing agents helps in understanding the fundamental mechanisms of platinum(IV) chemistry, which has implications for designing new compounds, including those with potential biological activity. researchgate.net

The following table provides key properties for hexachloroplatinic acid, the parent compound of the hexachloroplatinate(IV) anion.

| Property | Value | References |

| Chemical Formula | H₂[PtCl₆]·6H₂O | chemeurope.com |

| Molecular Weight | 517.90 g/mol | biosynth.com |

| Appearance | Reddish-brown or yellow-orange crystalline solid | wikipedia.orgchemeurope.com |

| Melting Point | 60 °C (decomposes) | chemeurope.comsigmaaldrich.com |

| Solubility | Soluble in water, ethanol, and ether | fishersci.nl |

| Structure | Octahedral [PtCl₆]²⁻ anion | chemeurope.com |

Properties

CAS No. |

16871-54-8 |

|---|---|

Molecular Formula |

C12H7ClO5 |

Molecular Weight |

266.633 |

IUPAC Name |

2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |

InChI |

InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |

InChI Key |

NANAKBJXJHXBHF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hexachloroplatinate Iv Species

Preparation of Hexachloroplatinic Acid (H₂[PtCl₆]) from Platinum Metal

Hexachloroplatinic acid is a primary industrial compound of platinum and a critical starting material for the synthesis of other platinum compounds. orgsyn.org It is most commonly produced by the oxidative dissolution of platinum metal.

The most prevalent method for preparing hexachloroplatinic acid involves the dissolution of platinum metal in aqua regia, a freshly prepared mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), typically in a 1:3 volume ratio. sciencemadness.orggoogle.com The reaction is vigorous and results in the formation of hexachloroplatinic acid according to the following equation:

Pt + 4 HNO₃ + 6 HCl → H₂[PtCl₆] + 4 NO₂ + 4 H₂O sciencemadness.org

The process requires heating, with temperatures around 170-190 °C being cited. google.com After the platinum metal is fully dissolved, the resulting orange-red solution contains by-products, primarily nitrogen oxides and potentially nitrosonium hexachloroplatinate ((NO)₂PtCl₆). wikipedia.org To remove these impurities, the solution is repeatedly evaporated to a syrupy consistency with the addition of concentrated hydrochloric acid. prepchem.com This step is crucial as it drives off the volatile nitrogen compounds, leaving behind the reddish-brown solid hexachloroplatinic acid, which is often isolated as its hexahydrate form (H₂PtCl₆·6H₂O). sciencemadness.orgwikipedia.org

For applications requiring higher purity, alternative synthetic routes are employed to avoid the introduction of nitrogen-containing impurities inherent to the aqua regia method. One such method involves exposing an aqueous suspension of finely divided platinum particles to a stream of chlorine gas. wikipedia.org Another approach is the electrolysis of a platinum suspension in hydrochloric acid. wikipedia.org

Purification of hexachloroplatinic acid prepared by the aqua regia method is also a critical step for obtaining high-purity material. One strategy involves precipitating the platinum as ammonium (B1175870) hexachloroplatinate, which has low solubility. This salt can then be ignited to produce a high-purity platinum sponge, which can be re-dissolved in aqua regia under controlled conditions. orgsyn.org The direct fusion of the precipitated ammonium salt with sodium nitrate (B79036) is another time-saving purification and conversion method. orgsyn.org For spectroscopic-grade purity, established purification methods, such as those developed by Wichers, are recommended, which involve a series of dissolution and precipitation steps to remove contaminants. orgsyn.org

Dissolution in Aqua Regia and Nitric Acid Evaporation

Synthesis of Hexachloroplatinate(IV) Salts

Hexachloroplatinic acid is the common precursor for producing various metallic salts of the hexachloroplatinate(IV) anion. wikipedia.org These salts are typically synthesized through a metathesis reaction, where the protons of the acid are replaced by other cations.

Potassium hexachloroplatinate(IV) is a yellow, sparingly soluble salt that can be readily prepared from hexachloroplatinic acid. wikipedia.org The synthesis is typically achieved by adding a potassium salt, such as potassium chloride (KCl), to a solution of hexachloroplatinic acid. google.com The reaction is as follows:

H₂[PtCl₆] + 2 KCl → K₂[PtCl₆]↓ + 2 HCl

Due to the low solubility of potassium hexachloroplatinate(IV) in water, it precipitates from the solution as a fine yellow solid upon addition of the potassium salt. wikipedia.org The precipitate can then be collected by filtration, washed, and dried. google.com Other potassium salts like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) can also be used to neutralize the hexachloroplatinic acid and form the potassium salt. google.com The low solubility of K₂[PtCl₆] was historically used for the gravimetric analysis of potassium. wikipedia.org

| Reactants | Product | Key Conditions |

| Hexachloroplatinic acid (H₂[PtCl₆]) | Potassium Hexachloroplatinate(IV) (K₂[PtCl₆]) | Addition of a potassium salt (e.g., KCl) to an aqueous solution of H₂[PtCl₆]. google.com |

| Potassium chloride (KCl) | The product precipitates due to its low solubility. wikipedia.org |

Ammonium hexachloroplatinate(IV) is another important salt, characterized by its bright yellow color and poor solubility in the presence of ammonium salts. wikipedia.orgchemeurope.com It is synthesized by treating a solution of hexachloroplatinic acid with an ammonium salt, most commonly ammonium chloride (NH₄Cl). google.comwikipedia.org

H₂[PtCl₆] + 2 NH₄Cl → (NH₄)₂[PtCl₆]↓ + 2 HCl

The addition of the ammonium salt solution to the hexachloroplatinic acid solution causes the immediate precipitation of fine, yellow crystals of ammonium hexachloroplatinate. wikipedia.orgchemeurope.com This precipitation reaction is so effective that it is a key step in the commercial isolation and recovery of platinum from ores and recycled materials. wikipedia.orgchemeurope.com The synthesis can also be achieved by adding ammonia (B1221849) solution to a solution of chloroplatinic acid, which initially forms the orange-colored precipitate of ammonium chloroplatinate. prepchem.com

| Reactants | Product | Key Conditions |

| Hexachloroplatinic acid (H₂[PtCl₆]) | Ammonium Hexachloroplatinate(IV) ((NH₄)₂[PtCl₆]) | Treatment of H₂[PtCl₆] solution with an ammonium salt solution (e.g., NH₄Cl). google.comwikipedia.org |

| Ammonium chloride (NH₄Cl) | The product precipitates as a fine yellow solid. wikipedia.org |

Sodium hexachloroplatinate(IV) is an orange crystalline solid that is soluble in water. wikipedia.orgkaidac.com Its synthesis follows a similar principle to the potassium and ammonium salts. It is prepared by reacting hexachloroplatinic acid with a sodium salt, such as sodium chloride (NaCl) or sodium hydroxide (NaOH). google.comwikipedia.org The general reaction with sodium chloride is:

H₂[PtCl₆] + 2 NaCl → Na₂[PtCl₆] + 2 HCl wikipedia.org

After the addition of the sodium salt, the solution is typically evaporated to concentrate the product, followed by cooling to induce crystallization. google.com The resulting orange crystals are often in the form of a hexahydrate (Na₂[PtCl₆]·6H₂O). wikipedia.org

| Reactants | Product | Key Conditions |

| Hexachloroplatinic acid (H₂[PtCl₆]) | Sodium Hexachloroplatinate(IV) (Na₂[PtCl₆]) | Reaction of H₂[PtCl₆] with a sodium salt (e.g., NaCl). wikipedia.org |

| Sodium chloride (NaCl) | The solution is evaporated and cooled to crystallize the product. google.com |

Ammonium Hexachloroplatinate(IV) ((NH₄)₂[PtCl₆]) Synthesis

Solid-State Synthesis Approaches

Solid-state synthesis, particularly through mechanochemistry, offers a solvent-free and often more efficient route to various chemical compounds, including those of platinum.

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This approach is gaining traction as a powerful alternative to traditional solution-based methods. chemrxiv.orgcnr.it It can lead to faster reaction times, higher yields, and a significant reduction in the environmental footprint by eliminating the need for bulk solvents. chemrxiv.orgresearchgate.net

In the context of platinum chemistry, mechanochemical methods have been successfully employed for the synthesis of Pt(II)-heteroleptic complexes. chemrxiv.org While direct mechanochemical synthesis of hexachloroplatinate(IV) from elemental platinum is not widely documented, the principles of mechanochemistry suggest its potential. The process involves the transfer of mechanical energy and heat from the impact of grinding balls, which can create localized high temperatures and pressures, facilitating solid-state reactions that are otherwise difficult to achieve. cnr.it

A key advantage of mechanochemistry is its ability to handle reactions involving precursors with different physical properties, such as varying melting points and vapor pressures. cnr.it This makes it a versatile technique for a range of solid-state transformations. For instance, the impregnation of platinum nanoparticles into the nanopores of a metal-organic framework (ZIF-67) has been achieved using a ball mill, demonstrating the utility of mechanochemistry in creating platinum-containing composite materials.

The primary steps in a typical mechanochemical synthesis involve:

Mixing the precursor powders.

Grinding the mixture in a ball mill at a specific frequency and for a set duration. mdpi.com

Extraction of the final product, if necessary, using a minimal amount of solvent. researchgate.net

Research into the mechanochemical synthesis of Pt(II) complexes has shown a significant reduction in reaction time and energy consumption compared to conventional methods. chemrxiv.org

Table 1: Comparison of Conventional vs. Mechanochemical Synthesis of a Pt(II) Complex

| Parameter | Conventional Method | Mechanochemical Method | Fold Reduction |

|---|---|---|---|

| Reaction Time | 8 hours | 1 hour | 8-fold |

| Energy Consumption | High | Low | 26.7-fold |

| Environmental Factor (E-factor) | High | ~800-fold lower | ~800-fold |

| Process Mass Intensity (PMI) | High | ~200-fold lower | ~200-fold |

This table is based on data for the synthesis of a Pt(II)-heteroleptic complex and illustrates the potential benefits of mechanochemistry. chemrxiv.org

Green Chemistry Methodologies in Hexachloroplatinate(IV) Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of hexachloroplatinate(IV) and its derivatives, this translates to avoiding harsh reagents and developing more environmentally benign procedures.

A significant focus of green synthesis is the replacement of traditional, hazardous oxidizing agents like aqua regia (a mixture of nitric acid and hydrochloric acid) and chlorine gas. google.comwikipedia.org These reagents are effective but pose significant environmental and safety risks. google.com

Alternative Oxidizing Agents:

A promising green approach involves the use of alternative, less hazardous halogen-containing oxidizing agents in a hydrochloric acid solution. google.com This method avoids the use of chlorine gas, aqua regia, or hydrogen peroxide in certain contexts. google.com

Examples of such alternative oxidizing agents include:

Halogen oxoacids (e.g., bromic acid, iodic acid) google.com

Halogen oxoacid salts (e.g., sodium bromite) google.com

Halogen oxides google.com

This method has been shown to be simple, safe, time-effective, cost-effective, and environmentally friendly, with the potential for high yields and mass production. google.com

Table 2: Green Synthesis of Chloroplatinic Acid Using an Alternative Oxidizing Agent

| Step | Description |

|---|---|

| 1. Reaction Setup | Platinum material is placed in a hydrochloric acid aqueous solution. |

| 2. Addition of Oxidant | A halogen-containing oxidizing agent (excluding chlorine gas) is added. |

| 3. Reaction | The mixture is heated and stirred until all the platinum is consumed, yielding a solution containing chloroplatinic acid. |

| 4. Isolation | The solution is concentrated to obtain crystals of chloroplatinic acid. |

This table outlines a general procedure for a greener synthesis of chloroplatinic acid. google.com

Biological and Biomimetic Approaches:

Another avenue of green chemistry explores the use of biological systems for the synthesis and recovery of platinum compounds. Research has shown that microorganisms, such as the unicellular alga Pseudococcomyxa simplex, can accumulate hexachloroplatinate(IV) ions from aqueous solutions. oup.com Inside the algal cells, the platinum(IV) is reduced to platinum(II). oup.com

Furthermore, cucurbit mdpi.comuril, a macrocyclic molecule, has demonstrated the ability to selectively co-crystallize [PtCl₆]²⁻ from mixed-metal waste streams, offering a sustainable method for platinum recovery. researchgate.net This process relies on non-covalent interactions, such as hydrogen bonding and ion-dipole interactions, between the cucurbit mdpi.comuril and the hexachloroplatinate anion. researchgate.net

These bio-inspired methods represent a frontier in green chemistry, aiming to harness natural processes for the synthesis and recycling of valuable platinum compounds.

Structural Elucidation and Characterization Methodologies of Hexachloroplatinate Iv Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. This technique provides a detailed three-dimensional map of electron density, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy.

Determination of Coordination Geometry (Octahedral)

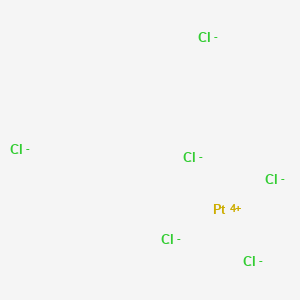

For hexachloroplatinate(IV) complexes, single-crystal X-ray diffraction consistently confirms an octahedral coordination geometry around the central platinum(IV) ion. The [PtCl₆]²⁻ anion features the platinum atom at the center of an octahedron, with six chloride ligands located at the vertices. acs.orgnsc.ru This arrangement is a hallmark of d⁶ metal ions like Pt(IV) and is a consequence of the electronic configuration and the steric demands of the six chloride ligands.

Studies on various hexachloroplatinate salts, such as those with 3-halopyridinium cations and hexaaquairon(II), have repeatedly demonstrated this regular octahedral geometry. iucr.orgresearchgate.net The Pt-Cl bond lengths are typically uniform, and the Cl-Pt-Cl bond angles are close to the ideal 90° and 180° for adjacent and opposite ligands, respectively, confirming the high symmetry of the coordination sphere. researchgate.net Even in more complex structures involving organic cations, the integrity of the [PtCl₆]²⁻ octahedron is maintained. mdpi.comresearchgate.net

Investigation of Intermolecular Interactions

In the crystal structures of hexachloroplatinate(IV) complexes, several types of intermolecular interactions are commonly observed:

Hydrogen Bonds: These are prevalent, especially when the counter-cations contain N-H or O-H groups. For instance, in ammonium (B1175870) hexachloroplatinate(IV) and its derivatives, N-H···Cl hydrogen bonds are formed between the ammonium cations and the chloride ligands of the [PtCl₆]²⁻ anion. capes.gov.brsemanticscholar.org Similarly, in structures containing water molecules or organic cations with hydroxyl or amine functionalities, O-H···Cl and N-H···Cl hydrogen bonds play a significant role in the crystal packing. iucr.orgmdpi.comresearchgate.net Weak C-H···Cl hydrogen bonds have also been identified, providing additional stability to the crystal lattice. mdpi.com

Halogen Bonds: Halogen bonds, specifically Pt-Cl···X-C (where X is another halogen), have been observed in structures containing halopyridinium cations. iucr.orgacs.org These directional interactions, where a halogen atom on the cation acts as an electrophilic "donor" to the electron-rich chloride ligand of the hexachloroplatinate anion, contribute to the formation of layered or chain-like structures.

π-Interactions: In hexachloroplatinate salts with aromatic cations, such as 3-carboxypyridinium, anion-π interactions can occur between the electron-rich [PtCl₆]²⁻ anion and the π-system of the aromatic ring. mdpi.com These interactions, along with π-π stacking between the aromatic rings of adjacent cations, are important forces in the self-assembly of the crystal structure. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques for Structural Investigations

While X-ray diffraction provides a static picture of the crystal structure, spectroscopic techniques offer complementary information about the local environment of the platinum atom, its bonding, and the vibrational characteristics of the complex, both in the solid state and in solution.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for probing the local atomic environment around a specific element, in this case, platinum. mdpi.com By analyzing the fine structure on the high-energy side of an X-ray absorption edge, EXAFS can provide information about the number, type, and distance of neighboring atoms. jst.go.jpnih.gov

For hexachloroplatinate(IV) complexes, EXAFS studies have been used to determine the Pt-Cl bond distances, which are found to be in excellent agreement with crystallographic data, typically around 2.30–2.31 Å. mdpi.com This technique is particularly useful for characterizing materials that are not amenable to single-crystal X-ray diffraction, such as amorphous solids or solutions. It has been employed to study the reactions of platinum complexes and to follow changes in the coordination sphere. jst.go.jpnih.govacs.orgnih.gov

| Technique | Information Obtained | Typical Pt-Cl Bond Distance (Å) |

| EXAFS | Coordination number, interatomic distances | 2.30 - 2.31 mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for structural elucidation in solution. For hexachloroplatinate(IV) complexes, several nuclei can be probed to gain insight into the structure and dynamics of the species in solution.

¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance) is an excellent probe for studying platinum complexes due to its wide chemical shift range (over 13,000 ppm) and high sensitivity to the chemical environment. wikipedia.orghuji.ac.il The chemical shift of the [PtCl₆]²⁻ anion is a key diagnostic feature. Sodium hexachloroplatinate(IV) in D₂O is often used as a reference standard for ¹⁹⁵Pt NMR, with its chemical shift set to 0 ppm. wikipedia.orgrsc.orgwikipedia.org The ¹⁹⁵Pt NMR chemical shifts are highly sensitive to ligand substitution, allowing for the identification of different [PtClₓ(OH)y]²⁻ or [PtClₓ(H₂O)y]⁴⁻ⁿ species in solution. acs.orgnsc.ruresearchgate.nettandfonline.comsaimm.co.zaresearchgate.netnih.govtandfonline.com Even subtle isotopic effects from ³⁵Cl/³⁷Cl can be resolved, providing a "fingerprint" for different chloride-containing species. huji.ac.ilresearchgate.net

¹H and ¹³C NMR: ¹H and ¹³C NMR are used to characterize the organic cations present in hexachloroplatinate salts. researchgate.net The chemical shifts and coupling patterns of the protons and carbons in the cation can confirm its structure and provide information about its interaction with the [PtCl₆]²⁻ anion. For example, changes in the ¹H NMR chemical shifts of N-H protons can indicate the presence of hydrogen bonding with the chloride ligands. researchgate.net

| Nucleus | Key Information |

| ¹⁹⁵Pt | Oxidation state, coordination environment, ligand identity. wikipedia.org |

| ¹H | Structure of organic cations, hydrogen bonding interactions. researchgate.netresearchgate.net |

| ¹³C | Carbon skeleton of organic cations. researchgate.netbhu.ac.inshd.org.rs |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For the hexachloroplatinate(IV) anion, these techniques are used to identify the characteristic Pt-Cl stretching and bending vibrations. The number and activity (IR or Raman active) of these modes are determined by the symmetry of the [PtCl₆]²⁻ ion.

For an ideal octahedral (Oₕ) geometry, the [PtCl₆]²⁻ ion has specific vibrational modes that are either IR or Raman active, but not both, due to the center of symmetry (the rule of mutual exclusion). The key Pt-Cl stretching vibrations are typically observed in the following regions:

Raman Spectroscopy: A strong, polarized band corresponding to the symmetric Pt-Cl stretch (A₁g mode) is a characteristic feature. acs.orgresearchgate.netresearchgate.net

Infrared Spectroscopy: An intense band corresponding to the asymmetric Pt-Cl stretch (T₁u mode) is observed. researchgate.netcdnsciencepub.com

Deviations from the ideal octahedral symmetry, for instance, due to solid-state packing effects or ligand substitution, can lead to changes in the spectra, such as the appearance of new bands or the loss of mutual exclusion. These techniques are also instrumental in identifying the vibrational modes of the counter-ions and detecting interactions like hydrogen bonding through shifts in the corresponding vibrational frequencies. researchgate.netcdnsciencepub.com

UV-Visible Spectroscopy for Electronic Transitions and Speciation Studies

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique utilized to investigate the electronic structure and speciation of hexachloroplatinate(IV) complexes in solution. libretexts.orgjst.go.jp This method is predicated on the principle that molecules absorb light at specific wavelengths, causing the promotion of electrons from a ground state to a higher energy excited state. msu.edu The energy of the absorbed light corresponds to the energy difference between these electronic states. msu.edu For transition metal complexes like hexachloroplatinate(IV), the UV-Vis spectrum provides valuable information about d-d electronic transitions and charge transfer bands. bath.ac.uklibretexts.org

The UV-Vis spectrum of an aqueous solution of potassium hexachloroplatinate(IV) (K₂PtCl₆) typically exhibits distinct absorption bands. A weak band is observed around 4.74 eV, while a much stronger peak appears at approximately 6.19 eV. aip.org These absorptions are generally attributed to ligand-to-metal charge transfer (LMCT) transitions. aip.org In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.org

Time-dependent density functional theory (TDDFT) calculations provide further insight into the nature of these electronic transitions. For the hexachloroplatinate(IV) anion ([PtCl₆]²⁻), the lowest energy allowed transition is calculated to be at 3.49 eV and is relatively weak. aip.org Two stronger transitions of the same character are predicted at higher energies, 4.23 eV and 6.22 eV. aip.org The calculated higher energy transition aligns well with the experimental spectrum, though the lower energy band shows a red shift of about 0.5 eV in theoretical calculations compared to experimental data. aip.org

The study of hexachloroplatinate(IV) speciation in aqueous solutions is crucial, as the complex can undergo ligand substitution reactions. jst.go.jp UV-Vis spectrophotometry, in conjunction with techniques like ion-exchange chromatography, can be used to monitor these changes over time and under different conditions such as varying chloride concentrations and light exposure. jst.go.jp For instance, the spectrum of a solution containing [PtCl₆]²⁻ has a characteristic peak at 260 nm. jst.go.jp Changes in the absorbance at this wavelength can indicate the substitution of chloride ligands, for example, by hydroxide (B78521) ions. jst.go.jp The rate of such substitution reactions can be influenced by factors like light, which can accelerate the process. jst.go.jp

In ecotoxicological studies, understanding the speciation of platinum is critical. The toxicity of platinum compounds to organisms like the green microalgae Dunaliella salina has been shown to increase after a period of aging in the test media. csic.es UV-Vis spectrophotometry can be used to monitor the speciation changes of Pt(IV) during this aging process, revealing a transition from the initial [PtCl₆]²⁻ species to hydrolyzed forms. csic.es

Table 1: UV-Visible Absorption Data for Hexachloroplatinate(IV) Species

| Species | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| [PtCl₆]²⁻ | 262 | ~11,500 | LMCT | aip.org |

| [PtCl₅(OH)]²⁻ | 280 | ~6,000 | LMCT | csic.es |

| [PtCl₄(OH)₂]²⁻ | 300 | ~3,500 | LMCT | csic.es |

Note: The molar absorptivity values are approximate and can vary with experimental conditions.

Electrochemical Methodologies for Characterization

Electrochemical techniques are indispensable for probing the redox properties of hexachloroplatinate(IV) complexes. acs.org These methods provide information on the energies of the frontier molecular orbitals and the stability of different oxidation states of the platinum center. hawaii.edu Cyclic voltammetry (CV) is a particularly powerful and commonly used electrochemical technique for investigating the reduction and oxidation processes of molecular species. acs.org

In a typical electrochemical experiment, a potential is applied to a working electrode immersed in a solution containing the analyte, and the resulting current is measured. acs.org For hexachloroplatinate(IV), the electrochemical behavior involves the reduction of the Pt(IV) center. The reduction of Pt(IV) to Pt(II) and subsequently to Pt(0) can be observed. acs.org

The electrochemical characterization of bimetallic nanoparticles synthesized using hexachloroplatinate as a precursor has also been reported. scientific.net For instance, silver-platinum nanoparticles exhibit characteristic cyclic voltammograms showing the redox couple of Ag⁺/Ag⁰ and the hydrogen adsorption/desorption peaks associated with platinum. scientific.net

The electrochemical reduction of platinum(IV) complexes can be influenced by the ligand environment. For example, macrobicyclic (hexaamine)platinum(IV) complexes undergo a one-electron reduction to form transient Pt(III) species. osti.gov The stability and subsequent decay of these Pt(III) intermediates can be studied using techniques like pulse radiolysis and polarography. osti.gov

Table 2: Electrochemical Data for Selected Platinum Complexes

| Complex | Reduction Potential (V vs. Ag/AgCl) | Process | Technique | Reference |

| Pt(diamsar)⁴⁺ | +0.17 | One-electron reduction | Polarography | osti.gov |

| Pt(diamsar)⁴⁺ | -1.00 | One-electron reduction | Polarography | osti.gov |

| Pt(diamsar)⁴⁺ | -2.20 | Two-electron reduction | Polarography | osti.gov |

Theoretical Principles of Structural Characterization Methods

The structural characterization of hexachloroplatinate(IV) complexes relies on a foundation of theoretical principles that govern the interaction of molecules with electromagnetic radiation and electric fields.

UV-Visible Spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εlc). libretexts.org The molar absorptivity (ε) is a constant that is characteristic of the substance at a particular wavelength. libretexts.org The electronic transitions observed in the UV-Vis spectra of transition metal complexes are governed by selection rules. slideshare.net Transitions that are "allowed" have high molar absorptivities, while "forbidden" transitions are much weaker. slideshare.net For octahedral complexes like [PtCl₆]²⁻, the d-d transitions are Laporte-forbidden, meaning they have low intensities. bath.ac.ukslideshare.net However, the observed intense bands in the spectrum of [PtCl₆]²⁻ are due to the fully allowed ligand-to-metal charge transfer (LMCT) transitions. libretexts.orgaip.org

Electrochemical Methods are grounded in the principles of thermodynamics and kinetics of electron transfer at an electrode-solution interface. hu.edu.jowikipedia.org The Nernst equation relates the potential of an electrochemical cell to the concentrations of the oxidized and reduced species. In techniques like cyclic voltammetry, the potential is scanned linearly with time, and the resulting current provides information about the redox processes. acs.org The peak potentials in a cyclic voltammogram are related to the standard reduction potential of the analyte. The separation between the anodic and cathodic peak potentials (ΔEp) for a reversible one-electron process is theoretically 59 mV at 25 °C. acs.org Deviations from this value can indicate the irreversibility of the electron transfer process, which is related to the kinetics of the reaction. acs.org

The theoretical framework for both UV-Visible spectroscopy and electrochemical methods relies heavily on molecular orbital (MO) theory to describe the electronic structure of the hexachloroplatinate(IV) complex. aip.org MO theory explains the origin of the electronic transitions observed in the UV-Vis spectrum and helps to rationalize the redox potentials measured by electrochemical techniques.

Coordination Chemistry Principles of Hexachloroplatinate Iv

Electronic Structure and Oxidation State of Platinum(IV)

The properties of the hexachloroplatinate(IV) complex are rooted in the electronic configuration of the central platinum ion. A neutral platinum atom (atomic number 78) has an electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹. americanelements.comquora.comvedantu.comenvironmentalchemistry.com To achieve the +4 oxidation state, the atom loses four electrons. These electrons are removed from the highest energy orbitals first: one from the 6s orbital and three from the 5d orbital. quora.comyoutube.com This results in the Pt⁴⁺ ion having the electron configuration [Xe] 4f¹⁴ 5d⁶. quora.comyoutube.combrainly.com

The +4 oxidation state is one of the two most common for platinum, the other being +2. vedantu.comenvironmentalchemistry.com The stability of the Pt(IV) state is a characteristic feature of heavier transition metals, where the higher oxidation states become more stable down a group. quora.com In the [PtCl₆]²⁻ anion, the central metal is platinum(IV), a d⁶ ion, coordinated to six chloride (Cl⁻) ligands. pitt.eduvaia.com

Table 4.1.1: Electronic Properties of Platinum (Pt) and Platinum(IV) Ion (Pt⁴⁺)

| Property | Neutral Platinum Atom (Pt) | Platinum(IV) Ion (Pt⁴⁺) |

|---|---|---|

| Atomic Number | 78 vedantu.comenvironmentalchemistry.com | 78 |

| Electron Configuration | [Xe] 4f¹⁴ 5d⁹ 6s¹ quora.comvedantu.comenvironmentalchemistry.com | [Xe] 4f¹⁴ 5d⁶ youtube.combrainly.com |

| Valence Electrons | 10 (Group 10) youtube.com | 6 |

| d-electron Count | d¹⁰ (formally) | d⁶ pitt.edu |

| Common Oxidation States | 0, +2, +4 vedantu.comenvironmentalchemistry.com | +4 |

Octahedral Ligand Field Theory and Molecular Orbitals

The hexachloroplatinate(IV) ion adopts an octahedral geometry, with the six chloride ligands positioned symmetrically around the central Pt⁴⁺ ion. pitt.edu According to Ligand Field Theory (LFT), an evolution of Crystal Field Theory (CFT), the presence of these six ligands removes the degeneracy of the five d-orbitals of the platinum ion. zysman-colman.comuni-siegen.de

In the octahedral ligand field, the d-orbitals split into two distinct energy levels:

A lower-energy set of three orbitals, designated t₂g (dxy, dxz, dyz).

A higher-energy set of two orbitals, designated eg (dx²-y², dz²). vaia.comlibretexts.org

The energy separation between these levels is known as the ligand field splitting parameter (Δo). For third-row transition metals like platinum, Δo is significantly large. This large energy gap favors the pairing of electrons in the lower-energy t₂g orbitals before any occupy the higher-energy eg orbitals.

As a d⁶ ion, all six of Pt(IV)'s d-electrons populate the t₂g orbitals, resulting in a t₂g⁶ eg⁰ configuration. This is known as a low-spin configuration. Because all electrons are paired, the [PtCl₆]²⁻ complex is diamagnetic.

Table 4.2.1: Ligand Field Parameters for Hexachloroplatinate(IV)

| Parameter | Description | Value/State for [PtCl₆]²⁻ |

|---|---|---|

| Geometry | Arrangement of ligands | Octahedral pitt.edu |

| d-electron count | Electrons in Pt(IV) d-orbitals | 6 (d⁶) pitt.edu |

| d-orbital Splitting | Energy separation of d-orbitals | t₂g and eg levels libretexts.org |

| Spin State | Electron pairing configuration | Low-spin |

| Electron Configuration | Occupancy of split d-orbitals | t₂g⁶ eg⁰ |

| Magnetic Property | Response to a magnetic field | Diamagnetic |

Nature of Platinum-Chlorine Bonding

The bond between the central platinum(IV) ion and each of the six chloride ligands is best described as polar covalent. While the notation Pt⁴⁺ and Cl⁻ is used for electron counting and determining the oxidation state, the bond is not purely ionic. github.io There is significant sharing of electrons between the platinum and chlorine atoms. nih.gov

The degree of ionic versus covalent character can be estimated by the difference in electronegativity between the two atoms. Platinum has a Pauling electronegativity of 2.28, while chlorine's is 3.16. github.io The difference (Δχ = 0.88) falls squarely in the range for polar covalent bonding. github.io This indicates an unequal sharing of electrons, creating partial positive and negative charges on the platinum and chlorine atoms, respectively.

The covalent nature of the interaction is also supported by computational studies and experimental data. nih.gov The Pt-Cl bond lengths in hexachloroplatinate(IV) and related structures are well-defined. For instance, in some organic-cation salts of [PtCl₆]²⁻, the equatorial and axial Pt-Cl bond lengths are measured to be around 2.277 Å and 2.282 Å, respectively, showing a nearly perfect octahedral symmetry. nih.gov

Table 4.3.1: Properties of the Platinum-Chlorine Bond in Hexachloroplatinate(IV) | Property | Description | Value / Characteristic | | :--- | :--- | :--- | | Bond Type | Nature of electron sharing | Polar Covalent github.io | | Electronegativity (Pt) | Pauling scale | 2.28 github.io | | Electronegativity (Cl) | Pauling scale | 3.16 github.io | | Electronegativity Difference (Δχ) | |Δχ| = |3.16 - 2.28| | 0.88 | | Typical Bond Length | Distance between Pt and Cl nuclei | ~2.28 - 2.32 Å nih.govnih.govscirp.org | | Character | Description from bonding models | Significant covalent character with partial ionic character nih.govchemistrystudent.com |

Influence of Counter-Ions on Complex Stability and Structure

The stability of the solid-state salt is largely governed by the lattice energy of its crystal structure. This energy is influenced by the electrostatic attraction between the anionic [PtCl₆]²⁻ complex and the surrounding cations. According to electrostatic principles, smaller and more highly charged cations lead to stronger interactions and a more stable crystal lattice. Studies on gas-phase clusters of M⁺·[PtCl₆]²⁻ (where M⁺ is an alkali metal) have shown that the fragmentation energy, an indicator of stability, increases as the size of the cation decreases (e.g., from Cs⁺ to Na⁺ to Li⁺). whiterose.ac.uk This highlights the role of simple ion-pair binding in the stability of these complexes. whiterose.ac.uk

The choice of cation also affects solubility and can even induce minor structural changes in the anion. For example, replacing a bulky tetraethylammonium (B1195904) cation with the smaller trimethylammonium cation in a hexachloroplatinate salt results in a measurable change in the Pt-Cl bond lengths. nih.gov Similarly, in the context of liquid-liquid extraction, the efficiency of transferring the [PtCl₆]²⁻ anion to an organic phase is highly dependent on the size and structure of the quaternary ammonium (B1175870) counter-ion used. nih.gov The stability of hexachloroplatinic acid (H₃O)₂[PtCl₆] in solution is also a function of its environment, where high chloride concentrations favor the persistence of the [PtCl₆]²⁻ species. researchgate.net

Table 4.4.1: Effect of Counter-Ions on Hexachloroplatinate(IV) Salts

| Counter-Ion Property | Influence on the Complex | Example |

|---|---|---|

| Size and Charge Density | Smaller, more charge-dense cations increase lattice energy and thermal stability. whiterose.ac.uk | The stability of M₂[PtCl₆] salts generally increases in the order Cs⁺ < Rb⁺ < K⁺ < Na⁺. |

| Solubility | Salts with large, organic cations (e.g., quaternary ammonium) are often more soluble in organic solvents. nih.gov | (NR₄)₂[PtCl₆] can be extracted into chloroform, while K₂[PtCl₆] is poorly soluble in water. nih.govipa-news.de |

| Structure | The size and shape of the cation can cause slight distortions in the [PtCl₆]²⁻ octahedron and affect Pt-Cl bond lengths. nih.gov | Substituting tetraethylammonium for trimethylammonium alters Pt-Cl bond lengths. nih.gov |

| Reactivity/Speciation | The counter-ion (e.g., H₃O⁺) and its concentration (affecting pH) influence the equilibrium and hydrolysis of [PtCl₆]²⁻ in solution. researchgate.net | In aqueous solutions of hexachloroplatinic acid, the [PtCl₆]²⁻ anion can undergo hydrolysis, which is suppressed by high chloride concentrations. researchgate.net |

Reaction Mechanisms and Kinetics of Hexachloroplatinate Iv Transformations

Ligand Exchange Reactions and Mechanisms

The substitution of ligands in the hexachloroplatinate(IV) ion, [PtCl₆]²⁻, is a critical aspect of its chemistry, influencing its stability and reactivity.

Dissociative and Associative Pathways

Ligand substitution reactions in octahedral complexes like hexachloroplatinate(IV) can proceed through two primary pathways: dissociative and associative mechanisms. medmuv.com

Dissociative Mechanism (D): This pathway involves the initial cleavage of a metal-ligand bond to form a five-coordinate intermediate. This is typically the rate-determining step, followed by the rapid coordination of the incoming ligand. medmuv.comsolubilityofthings.com For hexachloroplatinate(IV), this would involve the loss of a chloride ion to form [PtCl₅]⁻, which then reacts with an incoming ligand.

Associative Mechanism (A): In this mechanism, the incoming ligand first coordinates to the metal center, forming a seven-coordinate intermediate. Subsequently, a different ligand dissociates from this intermediate. medmuv.comwikipedia.org This pathway is characterized by a transition state where both the entering and leaving ligands are bonded to the metal. solubilityofthings.com

An interchange mechanism (I) is considered a hybrid of these two, where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without a distinct intermediate. wikipedia.org This can be further classified as associative interchange (Ia) or dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand in the transition state. wikipedia.org

Kinetics of Chloride Ligand Substitution

The kinetics of chloride ligand substitution in hexachloroplatinate(IV) are influenced by the nature of the entering ligand and the reaction conditions. The substitution reactions of Pt(IV) complexes are notably accelerated in the presence of Pt(II) species. pitt.edu The rate of substitution can be independent of the concentration of the entering ligand, suggesting a dissociative pathway where the rate-determining step is the dissociation of a chloride ligand. uci.edu However, in some cases, the reaction rate shows a dependence on the concentration of the incoming ligand, indicating an associative mechanism. solubilityofthings.comuci.edu

Influence of pH and Solvent on Ligand Exchange

The pH of the solution significantly impacts ligand exchange in hexachloroplatinate(IV). In aqueous solutions, hydrolysis can occur, where chloride ligands are replaced by water or hydroxide (B78521) ions. This process is highly dependent on pH. researchgate.net High chloride coordination is favored at low pH, meaning the [PtCl₆]²⁻ species is more stable in acidic solutions. researchgate.net As the pH increases, hydrolysis becomes more favorable, leading to the formation of mixed chloro-aqua and chloro-hydroxo platinum(IV) complexes. researchgate.net For instance, at higher pH, species like [PtCl₅(OH)]²⁻ and [PtCl₄(OH)₂]²⁻ can form. The choice of solvent can also dictate whether a reaction follows an associative or dissociative mechanism. solubilityofthings.com

Role of Light Irradiation in Ligand Exchange

Light irradiation can promote ligand exchange reactions in hexachloroplatinate(IV). researchgate.net This photochemical activation can lead to the substitution of chloride ligands with solvent molecules, a process known as photoaquation. nih.gov The absorption of light can excite the complex to a higher energy state, making the metal-ligand bonds more labile and facilitating ligand release. royalsocietypublishing.org For example, irradiation of [PtCl₆]²⁻ can lead to the formation of aquated species. nih.gov This process is believed to involve the charge-transfer singlet state of the complex. researchgate.net In some cases, light can induce isomerization of the ligands within the coordination sphere. nih.gov

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of hexachloroplatinate(IV) is central to its utility, particularly in catalysis and as a precursor for platinum-based materials and anticancer drugs.

Reduction Pathways of Platinum(IV) to Platinum(II) or Platinum(0)

The reduction of Pt(IV) in hexachloroplatinate(IV) can proceed to either Pt(II) or directly to elemental Pt(0), depending on the reducing agent and the reaction conditions. acs.org This reduction is a key activation step for Pt(IV)-based anticancer prodrugs, which are reduced to the more reactive Pt(II) species within cells. rsc.orgscirp.org

The reduction can occur through two main electron transfer mechanisms:

One-electron transfer: This pathway involves two successive one-electron steps, often proceeding through a transient Pt(III) intermediate. jmest.orgrsc.org This mechanism is often associated with the formation of free radicals. jmest.org

Two-electron transfer: In this mechanism, Pt(IV) is directly reduced to Pt(II) in a single step involving the transfer of two electrons. jmest.orgaascit.org This pathway is often favored when the transition states of the reductant or oxidant are unstable. aascit.org

The choice between these pathways is influenced by the nature of the reducing agent. For example, the reduction of hexachloroplatinate(IV) by some substrates proceeds via a two-electron transfer process, while others follow a free-radical mechanism. jmest.org The reduction to Pt(0) can occur in a multi-step process, where Pt(IV) is first reduced to Pt(II), which is then further reduced to Pt(0). acs.orgresearchgate.net

Table 1: Summary of Reaction Mechanisms for Hexachloroplatinate(IV) Transformations

| Transformation Type | Mechanism | Key Characteristics | Influencing Factors |

|---|---|---|---|

| Ligand Exchange | Dissociative (D) | Formation of a five-coordinate intermediate; rate may be independent of incoming ligand concentration. medmuv.comuci.edu | pH, solvent, light irradiation, presence of Pt(II) species. solubilityofthings.compitt.eduresearchgate.net |

| Associative (A) | Formation of a seven-coordinate intermediate; rate is dependent on incoming ligand concentration. solubilityofthings.comwikipedia.org | ||

| Redox (Reduction) | One-electron transfer | Stepwise reduction via a Pt(III) intermediate; may involve free radicals. jmest.org | Nature of the reducing agent, reaction conditions. acs.orgjmest.org |

| Two-electron transfer | Direct reduction from Pt(IV) to Pt(II) in a single step. jmest.orgaascit.org |

Catalyzed Redox Reactions (e.g., by Ru(III), Pd(II))

Hydrolytic Stability and Mechanism of Hydrolysis

The hexachloroplatinate(IV) ion, [PtCl₆]²⁻, exhibits considerable hydrolytic stability, particularly in acidic solutions with a moderate to high excess of chloride ions. researchgate.net However, under certain conditions, it can undergo hydrolysis, which involves the stepwise replacement of chloride ligands by water molecules or hydroxide ions.

The initial hydrolysis reaction is the aquo ligand exchange of chloride ions, which is a rapid and reversible process. researchgate.net Subsequent reactions, involving the exchange of chloride and aquo ligands with hydroxide ions, are relatively slow in acidic solutions but can be accelerated by light. researchgate.net The extent of hydrolysis is strongly dependent on pH. researchgate.net At higher pH values, the formation of hydrolyzed forms of Pt(IV) increases. researchgate.net

Maintaining a pH below 2 is crucial to avoid the hydrolysis of Pt(IV) species during synthetic procedures. The presence of a sufficient concentration of chloride ions also suppresses hydrolysis by shifting the equilibrium of the ligand exchange reactions. researchgate.net

| Condition | Effect on Hydrolysis | Reference |

| Low pH (<2) | Suppresses hydrolysis | |

| High Chloride Concentration | Suppresses hydrolysis | researchgate.net |

| Presence of Light | Accelerates hydrolysis | researchgate.net |

| High pH | Increases hydrolysis | researchgate.net |

Electroless Deposition Mechanisms involving Hexachloroplatinate(IV)

Electroless deposition is a method used to deposit a layer of metal onto a substrate without the use of an external electrical current. wikipedia.org Hexachloroplatinate(IV) can serve as a precursor for the electroless deposition of platinum. google.com

The process generally involves the chemical reduction of the hexachloroplatinate(IV) ions in solution. A variety of reducing agents can be employed, including borohydride (B1222165) compounds, aminoborane (B14716983) compounds, and hydrazine (B178648) compounds. google.com The choice of reducing agent can influence the rate and quality of the platinum deposition.

In a study on the electroless deposition of platinum nanoparticles in room-temperature ionic liquids, it was observed that the formation of Pt nanoparticles from potassium hexachloroplatinate(IV) occurred at elevated temperatures (≥80 °C) in the presence of trifluoromethanesulfonimide and protons. acs.org This suggests that the reduction of the stable [PtCl₆]²⁻ complex requires specific conditions to initiate the deposition process.

The mechanism of electroless deposition typically involves several steps:

Activation of the substrate: The surface is prepared to initiate the deposition.

Reduction of the metal ion: The hexachloroplatinate(IV) ion is reduced to a lower oxidation state, typically Pt(0), by the reducing agent in the plating solution.

Deposition and growth: The reduced platinum atoms deposit onto the activated surface and form a continuous film or nanoparticles.

Theoretical and Computational Investigations of Hexachloroplatinate Iv

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of hexachloroplatinate(IV). It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like [PtCl₆]²⁻.

DFT calculations have been successfully used to predict the geometric structure of the [PtCl₆]²⁻ anion. These calculations consistently show an octahedral geometry around the central platinum atom, with nearly equal Pt-Cl bond lengths. nih.gov This theoretical prediction is in excellent agreement with experimental data obtained from X-ray crystallography. vulcanchem.com Minor distortions from perfect octahedral symmetry can be attributed to environmental effects in the solid state or in solution. nih.gov

DFT methods are also employed to calculate the vibrational frequencies of the [PtCl₆]²⁻ anion. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the theoretical model and to aid in the assignment of spectral bands.

Theoretical analyses have provided a detailed picture of the bonding within the hexachloroplatinate(IV) anion. The bonding is characterized by significant covalent character in the Pt-Cl bonds. Time-dependent DFT (TD-DFT) calculations have been instrumental in interpreting the electronic absorption spectra of [PtCl₆]²⁻. aip.orgaip.org The observed UV-Vis absorption bands are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions. aip.orgaip.org

The distribution of electron density in the isolated [PtCl₆]²⁻ anion shows that the electron density is more localized on the ligand orbitals, leading to their destabilization relative to the metal d-orbitals. aip.org This has implications for the reactivity of the complex.

Predicting Geometries and Vibrational Frequencies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the behavior of the [PtCl₆]²⁻ anion in solution, providing insights into its solvation and interactions with surrounding solvent molecules and ions. Classical MD simulations have been used to investigate the solvation of [PtCl₆]²⁻ in various binary solvent mixtures, such as water-methanol and water-dimethoxyethane. diva-portal.orgresearchgate.net These simulations have revealed that the solvation environment is complex and influenced by solvent-solvent interactions and micro-heterogeneity. diva-portal.org

MD simulations have also been used to study the adsorption of [PtCl₆]²⁻ at charged interfaces, which is relevant to industrial processes like solvent extraction. acs.org These studies have shown that the adsorption behavior is dependent on the concentration of the complex and involves changes in the hydration shell of the anion. acs.org For instance, simulations indicate that while approximately 10 water molecules coordinate with [PtCl₆]²⁻ in the bulk, this number decreases at interfaces. acs.org

| Simulation Type | System Studied | Key Findings |

| Classical MD | [PtCl₆]²⁻ in water-methanol and water-dimethoxyethane mixtures | Revealed complex solvation behavior and the importance of solvent-solvent interactions. diva-portal.org |

| Classical MD | [PtCl₆]²⁻ adsorption at a charged Langmuir monolayer | Showed concentration-dependent adsorption and changes in the anion's hydration shell. acs.org |

| Ab initio MD | Liquid-metal–amorphous-semiconductor transition in germanium | While not directly on [PtCl₆]²⁻, this showcases the capability of ab initio MD for complex systems. osti.govosti.gov |

Computational Studies of Reaction Mechanisms and Transition States

Computational methods have been crucial in exploring the reaction mechanisms involving the hexachloroplatinate(IV) anion. For instance, computational studies have shed light on the photochemistry of [PtCl₆]²⁻. These studies suggest that excitation of the anion can lead to the homolytic cleavage of a Pt-Cl bond, generating a reactive chlorine radical and a Pt(III) species. vulcanchem.com These reactive intermediates can then participate in further reactions.

DFT calculations have also been used to investigate the binding energies between [PtCl₆]²⁻ and other molecules, which is important for understanding its interactions in biological and chemical systems.

Ab Initio Methods in Coordination Chemistry

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study the electronic structure of hexachloroplatinate(IV) and related complexes. oup.com These methods, while computationally more demanding than DFT, can provide highly accurate results. Relativistic calculations have been shown to be important for accurately describing the electronic structure of heavy elements like platinum. aip.orgaip.org

Ab initio studies have been used to investigate the electronic spectra of [PtCl₆]²⁻ and to analyze the effects of the environment, such as counter-ions, on its electronic states. aip.org These studies have demonstrated that a proper representation of the chemical environment is crucial for obtaining accurate theoretical predictions that correlate well with experimental data. aip.org

Advanced Chemical Applications of Hexachloroplatinate Iv As a Precursor

Precursor Chemistry for Platinum Nanomaterials Synthesis

The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is a common starting material for the synthesis of platinum nanoparticles due to its solubility and reactivity. The reduction of this complex to zerovalent platinum (Pt(0)) is the fundamental step in the formation of these nanomaterials.

The polyol process is a widely utilized liquid-phase reduction method for synthesizing platinum nanoparticles. koreascience.kr In this process, a platinum precursor, typically hexachloroplatinic acid (H₂PtCl₆) or its salts like ammonium (B1175870) hexachloroplatinate ((NH₄)₂PtCl₆), is dissolved in a polyol, such as ethylene (B1197577) glycol. koreascience.kracs.org Ethylene glycol serves as both the solvent and the reducing agent. acs.org

Several factors influence the size and shape of the resulting platinum nanoparticles:

Capping Agents: Polyvinylpyrrolidone (PVP) is frequently added as a capping or stabilizing agent. koreascience.krnih.gov PVP coordinates to the surface of the platinum nanoparticles, preventing their aggregation and controlling their growth. nih.govrsc.org The molar ratio of PVP to the platinum precursor can significantly affect the final particle size. nih.govrsc.org

Additives: The addition of other species, such as silver nitrate (B79036) (AgNO₃), can act as a structure-directing agent, influencing the final morphology of the nanoparticles, leading to shapes like cubes and octahedra. koreascience.krtandfonline.com

Reaction Conditions: Parameters like temperature, reaction time, and the concentration of the platinum precursor and other reagents play a crucial role in determining the final characteristics of the nanoparticles. koreascience.kracs.org

The polyol synthesis allows for the production of platinum nanoparticles with controlled sizes, ranging from a few nanometers to several tens of nanometers, and various shapes. researchgate.netrsc.org

Table 1: Key Components and Their Roles in the Polyol Synthesis of Platinum Nanoparticles

| Component | Chemical Formula/Name | Role in Synthesis |

| Platinum Precursor | Hexachloroplatinic acid (H₂PtCl₆) | Source of platinum ions |

| Solvent/Reducing Agent | Ethylene glycol (C₂H₆O₂) | Reduces Pt(IV) to Pt(0) and dissolves reactants |

| Capping Agent | Polyvinylpyrrolidone (PVP) | Stabilizes nanoparticles and controls size |

| Structure-Directing Agent | Silver nitrate (AgNO₃) | Influences the final shape of nanoparticles |

The reduction of the hexachloroplatinate(IV) ion to metallic platinum is a fundamental process for the recovery and purification of platinum from various sources, including spent catalysts and laboratory waste. future4200.comcscjournals.orgyoutube.com This process involves the chemical or electrochemical reduction of the [PtCl₆]²⁻ complex.

Several methods are employed for this reduction:

Chemical Reduction: A variety of reducing agents can be used to precipitate platinum metal from a solution containing hexachloroplatinate(IV). These include hydrazine (B178648) (N₂H₄), sodium borohydride (B1222165) (NaBH₄), and formic acid. dergipark.org.trresearchgate.netweebly.comdergipark.org.trgoldrefiningforum.com The choice of reducing agent can depend on factors like cost, efficiency, and the desired purity of the recovered platinum. The reduction process is often carried out under specific pH and temperature conditions to optimize the yield and quality of the platinum. dergipark.org.trresearchgate.net

Precipitation as an Ammonium Salt: A common method for platinum recovery involves the precipitation of ammonium hexachloroplatinate, (NH₄)₂PtCl₆, by adding an ammonium salt, such as ammonium chloride (NH₄Cl), to the hexachloroplatinate solution. future4200.comcscjournals.org This salt is sparingly soluble and can be separated by filtration. Subsequent heating (calcination) of the ammonium hexachloroplatinate decomposes it to produce platinum sponge. youtube.com

Solvent Extraction: This technique is used to selectively separate platinum from other metals. rsc.orgnii.ac.jp The hexachloroplatinate(IV) ion can be extracted from an aqueous solution into an organic phase containing an extractant, such as an amine. future4200.comrsc.org The platinum can then be stripped from the organic phase and subsequently reduced to its metallic form. future4200.com

Electrochemical Reduction: Platinum can be recovered by electrodeposition from a solution containing hexachloroplatinate(IV). researchgate.netmdpi.com Applying an external potential reduces the platinum ions at the cathode, leading to the deposition of metallic platinum. researchgate.net

These recovery and purification processes are crucial for the recycling of this precious metal, contributing to a more circular economy. mdpi.com

Polyol Process for Platinum Nanoparticles

Role in Synthesis of Other Platinum Complexes and Materials

Hexachloroplatinate(IV) serves as a versatile starting material for the synthesis of a wide range of other platinum-containing compounds and materials. matthey.com Its reactivity allows for the substitution of the chloride ligands or the reduction of the platinum center to access different oxidation states and coordination environments.

Hexachloroplatinate(IV) is a key precursor in the preparation of platinum-based catalysts, which are vital in many industrial chemical processes. samaterials.com These catalysts are typically heterogeneous, meaning the catalyst is in a different phase from the reactants.

The synthesis of these catalytic systems often involves the following steps:

Impregnation: A support material, such as high-surface-area carbon or alumina, is impregnated with a solution of hexachloroplatinic acid or one of its salts. weebly.comresearchgate.net

Reduction: The platinum precursor on the support is then reduced to metallic platinum nanoparticles. This reduction can be achieved through various methods, including chemical reduction with agents like sodium borohydride or hydrazine, or by thermal treatment in a reducing atmosphere (e.g., hydrogen). weebly.comresearchgate.net

The resulting material consists of small platinum nanoparticles dispersed on the support material. The size and dispersion of these nanoparticles are critical for the catalytic activity and are influenced by the choice of precursor, support, and reduction method. researchgate.net Hexachloroplatinate(IV) is also a precursor for homogeneous catalysts, such as Speier's catalyst, used in hydrosilylation reactions. wikipedia.org

Table 2: Examples of Platinum-Based Catalytic Systems from Hexachloroplatinate(IV)

| Catalyst System | Precursor | Support Material | Typical Application |

| Pt/C | H₂PtCl₆ or (NH₄)₂PtCl₆ | Carbon Black | Fuel Cells, Hydrogenation |

| Pt/Al₂O₃ | H₂PtCl₆ | Alumina | Reforming, Oxidation |

| Speier's Catalyst | H₂PtCl₆ | Isopropanol (solution) | Hydrosilylation |

Hexachloroplatinate(IV) can be used in the synthesis of inorganic-organic composite materials, such as those containing conducting polymers like polyaniline (PANI). acs.orgresearchgate.net In a unique synthetic approach, the hexachloroplatinate(IV) ion acts as both the oxidant to initiate the polymerization of aniline (B41778) and the precursor for the in-situ formation of platinum particles within the polymer matrix. acs.orgdntb.gov.ua

The process involves the reduction of [PtCl₆]²⁻ to a lower oxidation state, which in turn oxidizes aniline monomers to form polyaniline. acs.org This is followed by the further reduction of the platinum species to metallic platinum, which becomes embedded within the polyaniline structure. acs.org This results in a composite material where platinum particles are dispersed throughout the conducting polymer. acs.org

These polyaniline/platinum composites have potential applications in areas such as electrocatalysis and sensing. researchgate.netacs.org The intimate contact between the platinum particles and the conducting polymer can lead to synergistic effects, enhancing their performance compared to the individual components. The synthesis of other conducting polymer composites, such as those with polypyrrole and poly(3,4-ethylenedioxythiophene) (PEDOT), also highlights the versatility of using metal precursors in polymer chemistry. frontiersin.orgnih.gov

Formation of Platinum-Based Catalytic Systems (Chemical Synthesis Perspective)

Environmental Chemical Transformations of Hexachloroplatinate(IV)

The environmental fate of hexachloroplatinate(IV) is of interest due to the release of platinum into the environment from sources such as automobile catalytic converters. Once in the environment, hexachloroplatinate(IV) can undergo various chemical transformations.

In aqueous environments, the [PtCl₆]²⁻ ion can undergo hydrolysis, where the chloride ligands are successively replaced by water molecules. The extent of hydrolysis is dependent on factors such as pH and chloride concentration.

Furthermore, hexachloroplatinate(IV) can be reduced by various environmental reductants. For instance, studies have shown that it can be photoreduced in the presence of certain organic molecules and UV radiation. researchgate.netacs.org The reduction can lead to the formation of platinum nanoparticles or other platinum species with lower oxidation states. researchgate.net The interaction of hexachloroplatinate(IV) with natural organic matter and microorganisms can also lead to its transformation and potential immobilization in soils and sediments. The biological uptake and reduction of hexachloroplatinate(IV) have been observed, which can influence its toxicity and mobility in the environment.

Chemical Speciation Changes in Aqueous Environments

The chemical form of hexachloroplatinate(IV) in aqueous solution is not static; it undergoes significant speciation changes influenced by factors such as pH, total platinum concentration, chloride ion concentration, and exposure to light. researchgate.netsaimm.co.za The hexachloroplatinate(IV) anion itself, [PtCl₆]²⁻, is an octahedral complex that is most stable in acidic solutions with a sufficient excess of chloride ions. researchgate.net

Under different conditions, the chloride ligands can be sequentially replaced by water molecules in a series of hydrolysis (or aquation) reactions. saimm.co.za This process is reversible and begins with the formation of the pentachloroaquaplatinum(IV) ion, [PtCl₅(H₂O)]⁻. researchgate.netsaimm.co.za

[PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻

Further hydrolysis can occur, leading to the formation of uncharged species such as dichlorotetraaquaplatinum(IV), [PtCl₄(H₂O)₂]⁰. saimm.co.za The extent of this aquation increases with decreasing total platinum concentration and is influenced by the mass action effect of water. saimm.co.za The presence and relative concentrations of these different species can be directly observed and quantified using techniques like ¹⁹⁵Pt NMR spectroscopy. saimm.co.za

The pH of the solution is a critical determinant of speciation. In acidic to mildly acidic conditions (pH 2.2–5.1), the aquated forms are prevalent. researchgate.netnih.gov As the pH increases, hydrolysis is favored, and hydroxo complexes can form through the deprotonation of coordinated water molecules or direct substitution by hydroxide (B78521) ions. researchgate.net These reactions, which can lead to species like [PtCl₄(OH)(H₂O)]⁻, are generally slower in acidic solutions but can be accelerated by light. researchgate.net Under certain conditions, complete hydrolysis can lead to the precipitation of H₂Pt(OH)₆. researchgate.net

The stability and distribution of these species are critical for processes such as solvent extraction and ion exchange, as the efficiency of these methods is often highest for the fully chlorinated [PtCl₆]²⁻ anion. saimm.co.za The formation of less charged or neutral species like [PtCl₅(H₂O)]⁻ and [PtCl₄(H₂O)₂] can compromise the effectiveness of these recovery techniques. saimm.co.za

Table 1: Major Platinum(IV) Species in Aqueous Environments This table is interactive. Click on the headers to sort the data.

| Chemical Formula | Complex Name | Charge | Conditions Favoring Formation |

|---|---|---|---|

| [PtCl₆]²⁻ | Hexachloroplatinate(IV) | 2- | Low pH, high chloride concentration. researchgate.netsaimm.co.za |

| [PtCl₅(H₂O)]⁻ | Pentachloroaquaplatinum(IV) | 1- | Mildly acidic solutions, initial hydrolysis product. saimm.co.zanih.gov |

| [PtCl₄(H₂O)₂]⁰ | Tetrachlorodiaquaplatinum(IV) | 0 | Dilute solutions, further hydrolysis. saimm.co.za |

| [PtClₓ(OH)y(H₂O)z]⁴⁻ˣ⁻ʸ | Mixed Chloro-Hydroxo-Aquo Complexes | Variable | Higher pH, presence of light. researchgate.net |

| H₂Pt(OH)₆ / [Pt(OH)₆]²⁻ | Hexahydroxoplatinic acid / Hexahydroxoplatinate(IV) | 0 / 2- | Very low Pt concentrations, higher pH. researchgate.net |

Sorption and Recovery Methodologies (Chemical Aspects)

The recovery of platinum from solutions containing [PtCl₆]²⁻ is a significant aspect of hydrometallurgy and waste stream treatment. Methodologies are primarily based on chemical principles of precipitation and sorption.

Precipitation via Ion-Pair Formation: A common strategy involves the use of specific organic reagents that form a neutral, insoluble ion-pair with the [PtCl₆]²⁻ anion. Primary aromatic and aliphatic amines have proven effective as precipitants. researchgate.netmdpi.com For instance, reagents like 4-(hexyloxy)aniline (B1202394) and 2-ethylhexylamine (B116587) (2EHA) become protonated in acidic solutions to form ammonium cations. researchgate.netmdpi.com These cations then form a 2:1 ion-pair with the divalent [PtCl₆]²⁻ anion, leading to precipitation. mdpi.com

2 R-NH₃⁺ + [PtCl₆]²⁻ → (R-NH₃)₂[PtCl₆] (s)

The selectivity of this precipitation can be controlled by factors such as the HCl concentration and the structure of the amine. researchgate.netmdpi.com For example, the steric hindrance of 2EHA has been shown to suppress the precipitation of other platinum group metals like Rh(III) and Pd(II), allowing for the selective recovery of Pt(IV). mdpi.com

Sorption Methodologies: Sorption involves the use of a solid phase (sorbent) to bind the platinum complex from the solution. The chemical mechanisms underpinning these methods are diverse.

Anion Exchange: Many sorbents are functionalized with positively charged groups, such as protonated amines, that act as anion exchange sites. iau.irnih.gov Materials like amine-modified magnetic silica (B1680970) nanoparticles and cross-linked chitosan (B1678972) operate via this mechanism, where the [PtCl₆]²⁻ anion displaces counter-ions on the sorbent surface. upc.eduiau.ir The efficiency of this process is highly dependent on pH, as the surface charge of the sorbent is pH-sensitive. iau.ir

Electrostatic Adsorption: This is the primary driving force for anion exchangers, where the negatively charged platinum complex is attracted to a positively charged sorbent surface. upc.eduiau.ir The presence of other anions, particularly a high concentration of chloride, can compete for active sites and reduce sorption efficiency due to a mass action effect. iau.irjournalssystem.com

Surface Complexation and Reduction: Some sorbents, such as activated carbon, can have a more complex interaction mechanism. This can involve initial physical adsorption, followed by the reduction of Pt(IV) to a lower oxidation state by the carbon surface. researchgate.net

Desorption of the captured platinum is often achieved by changing the chemical conditions, for example, by using a solution of acidified thiourea, which can form a stable complex with platinum and release it from the sorbent, allowing for the sorbent's regeneration and reuse. nih.gov

Table 3: Chemical Aspects of Hexachloroplatinate(IV) Recovery Methods This table is interactive. Click on the headers to sort the data.

| Methodology | Reagent/Sorbent Type | Underlying Chemical Principle | Key Influencing Factors |

|---|---|---|---|

| Precipitation | Primary amines (e.g., 2-Ethylhexylamine) | Ion-pair formation. mdpi.com | HCl concentration, amine structure (steric hindrance). researchgate.netmdpi.com |

| Sorption | Amine-functionalized magnetic nanoparticles | Anion exchange, electrostatic attraction. iau.ir | pH, contact time, ionic strength (Cl⁻ concentration). iau.ir |

| Sorption | Poly(allylamine hydrochloride)-modified E. coli | Anion exchange via amine groups. nih.gov | pH, cross-linker dosage. nih.gov |

| Sorption | Cross-linked Chitosan | Anion exchange, electrostatic attraction. upc.edu | pH, competing anions. upc.edu |

| Sorption | Activated Carbon | Physical adsorption followed by chemical reduction of Pt(IV). researchgate.net | Temperature, pH. researchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing platinum(IV) hexachloride complexes?

Platinum(IV) hexachloride complexes, such as K₂PtCl₆ (potassium hexachloroplatinate(IV)), are typically synthesized by reacting platinum(IV) precursors with hydrochloric acid and chloride salts. For example:

Q. Key Considerations :

Q. Table 1: Physical Properties of K₂PtCl₆

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 517.89 g/mol | |

| Solubility | Soluble in water, ethanol | |

| Decomposition Temp. | >60°C (hygroscopic) |

Q. How can researchers characterize the structural integrity of platinum(IV) hexachloride complexes?

Methodological approaches include:

- X-ray Diffraction (XRD) : Confirm crystalline structure and octahedral PtCl₆²⁻ geometry .

- X-ray Photoelectron Spectroscopy (XPS) : Verify platinum oxidation state (+4) via Pt 4f binding energy peaks (~74 eV for Pt⁴+) .

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., 260–300 nm) for stability assessment .

Q. Data Contradictions :

- Discrepancies in Pt oxidation state assignments may arise from incomplete reduction during synthesis. Cross-validate using multiple techniques (e.g., XRD + XPS) .

Advanced Research Questions

Q. What mechanistic insights exist for photochemical reactions involving platinum(IV) hexachloride?

Platinum(IV) hexachloride complexes undergo photolytic ligand substitution. For example:

Q. Experimental Design :

Q. How do platinum(IV) hexachloride complexes perform in catalytic applications?

Case Study : Pt@cPIM nanoparticles synthesized from K₂PtCl₆ exhibit high catalytic activity in hydrogenation reactions .

- Method : Reduce K₂PtCl₆ with glucose under vacuum carbonization.

- Key Metrics :

- Turnover Frequency (TOF): 1,200 h⁻¹ for cyclohexene hydrogenation.

- Stability: Retains 90% activity after 10 cycles .

Q. Table 2: Catalytic Performance of Pt(IV)-Derived Nanoparticles

| Substrate | TOF (h⁻¹) | Selectivity (%) | Conditions | Reference |

|---|---|---|---|---|

| Cyclohexene | 1,200 | >99 | 25°C, H₂ (1 atm) | |

| Benzaldehyde | 850 | 95 | 30°C, H₂ (2 atm) |

Q. What strategies address contradictions in toxicity and environmental impact data for platinum(IV) hexachloride?

- Toxicity Studies :

- Analytical Validation :

- Cross-check ICP-MS data with atomic absorption spectroscopy to resolve discrepancies in Pt quantification .

Q. How can computational modeling enhance understanding of PtCl₆²⁻ reactivity?

- Density Functional Theory (DFT) : Predict redox potentials and ligand substitution pathways .

- Challenges : Accurate modeling of relativistic effects on Pt electrons requires hybrid functionals (e.g., B3LYP) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products